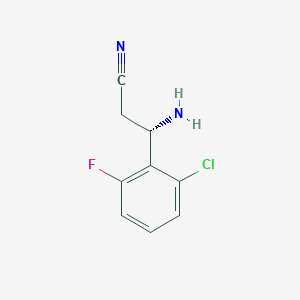
(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile is a chiral organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure features an amino group, a nitrile group, and a substituted phenyl ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction and Cyanation: The imine intermediate is then reduced to form the corresponding amine, followed by cyanation to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the nitrile group can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(2-chlorophenyl)propanenitrile: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
(3S)-3-Amino-3-(2-fluorophenyl)propanenitrile: Lacks the chlorine substituent, which may influence its chemical properties.
(3S)-3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile: Contains a methyl group instead of a fluorine, potentially altering its steric and electronic properties.
Uniqueness
The presence of both chlorine and fluorine substituents on the phenyl ring of (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile makes it unique compared to similar compounds. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H8ClFN2 |
|---|---|
Peso molecular |
198.62 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2-chloro-6-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8ClFN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |
Clave InChI |
ROGHOOKDEFHHNU-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)[C@H](CC#N)N)F |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(CC#N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


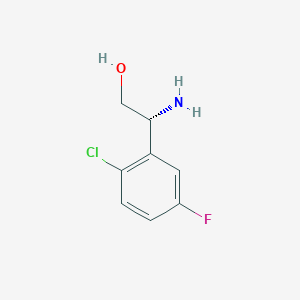
![(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13048777.png)
![N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13048784.png)
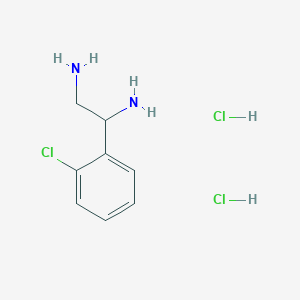

![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13048799.png)
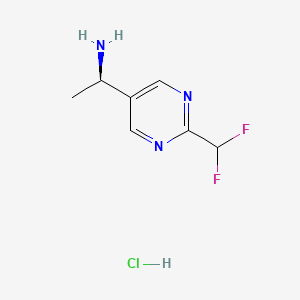
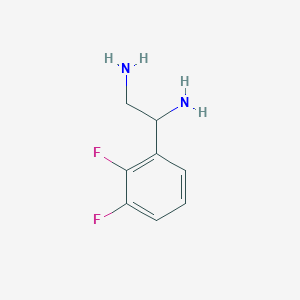
![Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole hcl](/img/structure/B13048817.png)


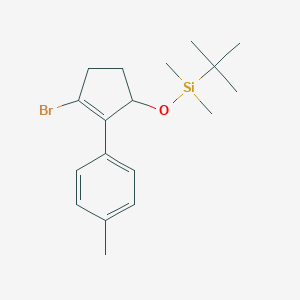
![2-(3-Fluorophenyl)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13048840.png)
![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)
